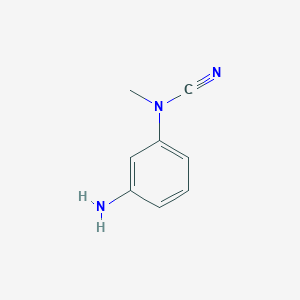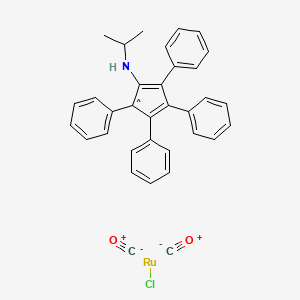
Uridine-2'(3')-monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine-2’(3’)-monophosphate is a nucleotide that plays a crucial role in various biological processes. It is a derivative of uridine, a nucleoside that consists of a uracil base attached to a ribose sugar. Uridine-2’(3’)-monophosphate is involved in the synthesis of RNA and is essential for the proper functioning of cells. It is also a key intermediate in the metabolism of carbohydrates and nucleotides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of uridine-2’(3’)-monophosphate typically involves the phosphorylation of uridine. One common method is the reaction of uridine with phosphoric acid in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The resulting uridine-2’(3’)-monophosphate is then purified by chromatography.
Industrial Production Methods
In industrial settings, uridine-2’(3’)-monophosphate can be produced through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce uridine, which is then phosphorylated to form uridine-2’(3’)-monophosphate. The product is extracted and purified using various techniques such as ion exchange chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Uridine-2’(3’)-monophosphate undergoes several types of chemical reactions, including:
Oxidation: Uridine-2’(3’)-monophosphate can be oxidized to form uridine-2’(3’)-diphosphate.
Reduction: It can be reduced to form uridine.
Substitution: The phosphate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used to substitute the phosphate group under basic conditions.
Major Products Formed
Oxidation: Uridine-2’(3’)-diphosphate.
Reduction: Uridine.
Substitution: Various uridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Uridine-2’(3’)-monophosphate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: It plays a role in the study of RNA synthesis and metabolism.
Medicine: It is investigated for its potential therapeutic effects in neurological disorders and cognitive enhancement.
Industry: It is used in the production of nucleotide-based pharmaceuticals and as a supplement in cell culture media.
Wirkmechanismus
Uridine-2’(3’)-monophosphate exerts its effects by participating in various biochemical pathways. It is a precursor for the synthesis of RNA, which is essential for protein synthesis and gene expression. It also plays a role in the metabolism of carbohydrates and nucleotides, providing energy and building blocks for cellular processes. The molecular targets of uridine-2’(3’)-monophosphate include enzymes involved in nucleotide synthesis and RNA polymerases.
Vergleich Mit ähnlichen Verbindungen
Uridine-2’(3’)-monophosphate can be compared with other nucleotides such as cytidine monophosphate and adenosine monophosphate. While all these compounds are involved in nucleotide metabolism, uridine-2’(3’)-monophosphate is unique in its role in RNA synthesis and its potential therapeutic applications. Similar compounds include:
Cytidine monophosphate: Involved in DNA and RNA synthesis.
Adenosine monophosphate: Plays a role in energy metabolism and signal transduction.
Guanosine monophosphate: Involved in protein synthesis and signal transduction.
Uridine-2’(3’)-monophosphate stands out due to its specific involvement in RNA synthesis and its potential use in treating neurological disorders.
Eigenschaften
Molekularformel |
C18H26N4O18P2 |
|---|---|
Molekulargewicht |
648.4 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/2C9H13N2O9P/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15;12-3-4-6(14)7(20-21(16,17)18)8(19-4)11-2-1-5(13)10-9(11)15/h2*1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18)/t2*4-,6-,7-,8-/m11/s1 |
InChI-Schlüssel |
HXRKBDKTEWWYRV-SGOXFDQRSA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O.C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)O)O.C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid, bis[(1-oxo-2-propenyl)amino]-](/img/structure/B13819991.png)
![(7S,9S)-9-amino-7-[(4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13819997.png)


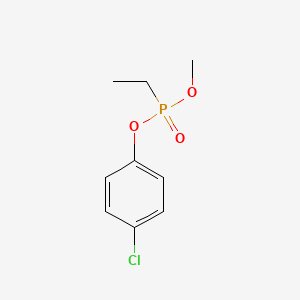
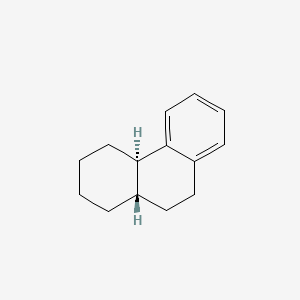
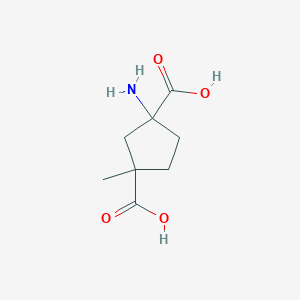
![Disodium2-[2-[2-sulfonato-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonate](/img/structure/B13820028.png)



